Propyl 3-chlorobutanoate
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Overview
Description
Propyl 3-chlorobutanoate is an organic compound with the molecular formula C7H13ClO2 It is an ester derived from butanoic acid and propanol, with a chlorine atom attached to the third carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-chlorobutanoate can be synthesized through the esterification of 3-chlorobutanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-chlorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3-chlorobutanoic acid and propanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: 3-chlorobutanoic acid and propanol.
Reduction: 3-chlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 3-chlorobutanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of propyl 3-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing 3-chlorobutanoic acid and propanol, which may exert biological effects. The chlorine atom can also participate in substitution reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chlorobutanoate: An ester with a similar structure but with a methyl group instead of a propyl group.
Ethyl 3-chlorobutanoate: An ester with an ethyl group instead of a propyl group.
Butyl 3-chlorobutanoate: An ester with a butyl group instead of a propyl group.
Uniqueness
Propyl 3-chlorobutanoate is unique due to its specific ester and chlorine substitution pattern, which imparts distinct chemical properties and reactivity. Its propyl group provides different steric and electronic effects compared to its methyl, ethyl, and butyl analogs, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
62108-72-9 |
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Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
propyl 3-chlorobutanoate |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-10-7(9)5-6(2)8/h6H,3-5H2,1-2H3 |
InChI Key |
OPZLOOXQPPMSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C)Cl |
Origin of Product |
United States |
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